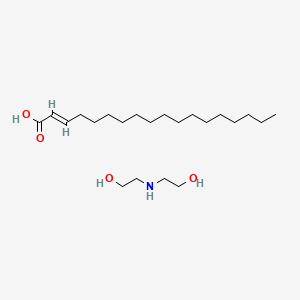
Einecs 270-592-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 270-592-5, also known as quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial and commercial applications due to its antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides typically involves the reaction of benzyl chloride with a mixture of C12-16 alkyl dimethylamines. The reaction is carried out in the presence of a solvent, such as ethanol or isopropanol, and under controlled temperature conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include benzyl alcohols or benzaldehydes.
Reduction: Reduced products include secondary or tertiary amines.
Substitution: Substituted products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides have a wide range of applications in scientific research:
Chemistry: Used as phase transfer catalysts in organic synthesis.
Biology: Employed as disinfectants and antiseptics due to their antimicrobial properties.
Medicine: Utilized in formulations for topical antiseptics and disinfectants.
Industry: Applied in water treatment, textile processing, and as preservatives in various products.
Wirkmechanismus
The antimicrobial action of quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides is primarily due to their ability to disrupt microbial cell membranes. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This results in the death of the microorganism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides
- Quaternary ammonium compounds, benzyl-C10-16-alkyldimethyl, chlorides
Uniqueness
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides are unique due to their specific alkyl chain length (C12-16), which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances their antimicrobial efficacy and makes them suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
68444-28-0 |
|---|---|
Molekularformel |
C22H45NO4 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;(E)-octadec-2-enoic acid |
InChI |
InChI=1S/C18H34O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h16-17H,2-15H2,1H3,(H,19,20);5-7H,1-4H2/b17-16+; |
InChI-Schlüssel |
KGVPAGDDAAYBGA-CMBBICFISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)O.C(CO)NCCO |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CC(=O)O.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


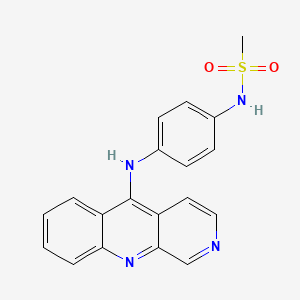
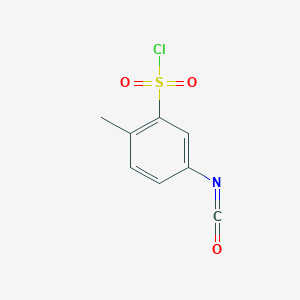
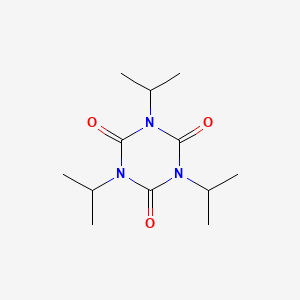





![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)

![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)

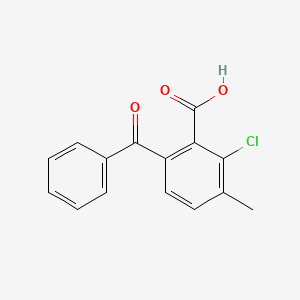
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
